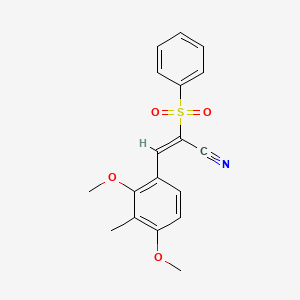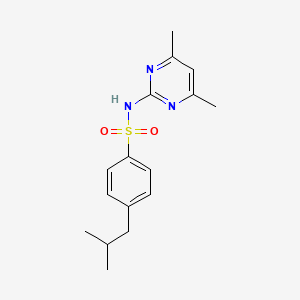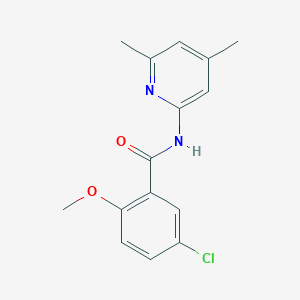![molecular formula C19H14N2OS B5864186 3-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5864186.png)
3-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenol, also known as NATP, is a synthetic compound that has been widely used in scientific research. NATP belongs to the thiazole family and is a potent inhibitor of protein kinases.
作用机制
3-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenol inhibits protein kinases by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups from ATP to the substrate protein, thereby inhibiting kinase activity. This compound has been shown to be a reversible inhibitor of protein kinases, and its potency varies depending on the specific kinase being targeted.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific protein kinase being targeted. Inhibition of JAK2, for example, has been shown to reduce inflammation and improve the symptoms of rheumatoid arthritis. Inhibition of FLT3 has been implicated in the treatment of acute myeloid leukemia, while inhibition of BTK has been shown to be effective in the treatment of B-cell malignancies.
实验室实验的优点和局限性
One of the main advantages of using 3-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenol in lab experiments is its potency and specificity as a kinase inhibitor. This compound has been shown to be effective in inhibiting a wide range of protein kinases, making it a valuable tool for studying kinase signaling pathways. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
未来方向
There are several future directions for research involving 3-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenol. One area of interest is the development of more potent and selective kinase inhibitors based on the structure of this compound. Another area of interest is the investigation of the role of specific protein kinases in various diseases and the development of targeted therapies based on these findings. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential as a therapeutic agent.
合成方法
The synthesis of 3-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenol involves the reaction of 2-naphthylamine with 2-bromo-4-nitrophenol in the presence of potassium carbonate and copper powder. The resulting intermediate is then treated with thioamide to yield this compound. The purity and yield of this compound can be improved by recrystallization from ethanol.
科学研究应用
3-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenol has been extensively used in scientific research as a potent inhibitor of protein kinases. Protein kinases are enzymes that play a crucial role in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of protein kinases has been linked to the development and progression of various diseases, including cancer, autoimmune disorders, and neurological disorders.
This compound has been shown to inhibit the activity of several protein kinases, including JAK2, FLT3, and BTK. Inhibition of these kinases has been implicated in the treatment of various diseases, including leukemia, lymphoma, and multiple myeloma. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
属性
IUPAC Name |
3-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS/c22-17-7-3-6-16(11-17)20-19-21-18(12-23-19)15-9-8-13-4-1-2-5-14(13)10-15/h1-12,22H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVCTSSIMAUHAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-ethyl-6-methylphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5864123.png)
![7-[2-(1-azepanyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5864132.png)


![N-[3-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide](/img/structure/B5864138.png)
![2-[(5-chloro-8-quinolinyl)oxy]-N-phenylacetamide](/img/structure/B5864140.png)
![N-(2-pyridinylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5864146.png)


![N,N'-[(4-methoxyphenyl)methylene]bis(3-methoxybenzamide)](/img/structure/B5864176.png)


